2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-6-8(12)5-4-7(9(6)13)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYOBQXAWWOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C)(C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517647-91-4 | |
| Record name | 2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid, commonly referred to by its CAS number 1517647-91-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C₉H₇ClF₂O₂
- Molecular Weight : 220.60 g/mol
- CAS Number : 1517647-91-4
The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties . The presence of the chloro and fluoro substituents is believed to enhance its binding affinity to specific receptors involved in pain and inflammation pathways.
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Analgesic | Pain relief in animal models | |
| Toxicity | Acute toxicity (oral and dermal) classified as Category 4 |
Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicate a potential for this compound to be developed as an anti-inflammatory agent.
Study 2: Analgesic Properties
In a controlled experiment involving induced pain in rats, the compound was shown to produce a notable analgesic effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The efficacy was attributed to its ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.
Toxicological Profile
The compound exhibits harmful effects if ingested or upon dermal exposure. It is classified under acute toxicity categories, indicating that it can cause irritation and other adverse effects upon contact.
| Toxicity Type | Classification | Effects |
|---|---|---|
| Oral Toxicity | Category 4 | Harmful if swallowed |
| Dermal Toxicity | Category 4 | Causes skin irritation |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid
- CAS Registry Number : 1517647-91-4
- Molecular Formula : C₁₁H₁₂ClFO₂
- Molecular Weight : 230.66 g/mol
- Structure: Features a phenyl ring substituted with chlorine (4-position), fluorine (2-position), and methyl (3-position), attached to a 2-methylpropanoic acid group.
Physicochemical Properties :
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The target compound is differentiated by its 4-chloro, 2-fluoro, and 3-methyl phenyl substitutions. Key comparisons include:
Q & A
Q. What are the recommended synthetic routes for 2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of halogenated aromatic precursors. For example, fluorinated intermediates can be prepared via sulfinic acid salt reactions (e.g., sodium 4-fluorophenyl sulfinate) followed by coupling with methylpropanoic acid derivatives under acidic conditions. Reaction optimization may require temperature control (e.g., 22°C for HCl-mediated steps) and chiral resolution techniques if enantiomeric purity is critical .
Key Considerations:
- Use alkali or alkaline earth salts of sulfinic acids to improve reaction efficiency.
- Monitor stereochemistry using chiral HPLC or polarimetry (e.g., optical rotation measurements at 40 mg/mL in 3 N NaOH) .
Q. How can researchers validate the purity of this compound during synthesis?
Methodological Answer: Purity assessment requires a combination of:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to impurity standards (e.g., 2-(4-ethylphenyl)-propanoic acid or hydroxy-substituted analogs) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., calculated m/z 256.06 for C12H13ClFO2<sup>−</sup>) .
- Thermal Analysis: Melting point determination (expected range: 120–123°C for crystalline forms) .
Q. How to resolve discrepancies in bioactivity data between enantiomers?
Methodological Answer:
- Chiral Separation: Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-enantiomers. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
- Bioassay Design: Conduct dose-response studies in parallel for both enantiomers. For example, compare IC50 values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify stereospecific effects .
Case Study:
In herbicidal activity studies, the (R)-enantiomer of structurally similar compounds (e.g., mecoprop-P) showed 10x higher activity than the (S)-form, emphasizing the need for enantiopure synthesis .
Q. What strategies mitigate hydroxyl radical interference in oxidative stress studies involving this compound?
Methodological Answer:
- Probe Selection: Use hydroxyl radical-specific fluorescent probes (e.g., 3’-(p-Hydroxyphenyl) fluorescein (HPF)) to distinguish target compound effects from background oxidative noise .
- Quenching Agents: Add catalase (100 U/mL) or dimethyl sulfoxide (DMSO) to reaction buffers to suppress radical chain reactions .
Experimental Workflow:
Treat cell cultures with 10 µM compound and 5 µM HPF.
Quantify fluorescence (Ex/Em = 490/515 nm) over 24 hours.
Q. How to address conflicting solubility data in different solvent systems?
Methodological Answer:
Q. What analytical methods differentiate this compound from structurally similar impurities?
Methodological Answer:
- NMR Spectroscopy: Compare aromatic proton signals (e.g., δ 7.2–7.4 ppm for para-substituted fluorine) and methyl group splitting patterns (e.g., doublet for geminal methyls) .
- X-ray Crystallography: Resolve crystal structures to confirm substituent positions (e.g., ortho-fluoro vs. meta-chloro configurations) .
Example:
In 2-(4-chloro-2-methylphenoxy)propanoic acid, the methyl group at position 3 produces a distinct <sup>13</sup>C NMR signal at δ 16.5 ppm, absent in non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
